molecular formula C6H5N4NaO B12732737 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt CAS No. 72939-64-1

1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt

Cat. No.: B12732737
CAS No.: 72939-64-1
M. Wt: 172.12 g/mol
InChI Key: KYFFCHDNMVHTJL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt is a heterocyclic compound with the molecular formula C6H6N4O. It is known for its diverse biological activities and is used in various scientific research applications. The compound is characterized by a triazole ring fused to a pyridazine ring, with a methyl group at the 6th position and a hydroxyl group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt typically involves the reaction of 4-amino-1,2,4-triazole with ethyl acetoacetate under acidic conditions to form the intermediate compound. This intermediate is then cyclized to form the triazolo-pyridazine structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis.

Comparison with Similar Compounds

Properties

CAS No.

72939-64-1

Molecular Formula

C6H5N4NaO

Molecular Weight

172.12 g/mol

IUPAC Name

sodium;6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-olate

InChI

InChI=1S/C6H6N4O.Na/c1-4-2-5(11)6-8-7-3-10(6)9-4;/h2-3,11H,1H3;/q;+1/p-1

InChI Key

KYFFCHDNMVHTJL-UHFFFAOYSA-M

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.